molecular formula C₁₂H₁₁ClO B1142566 3-(2-Chlorophenyl)-2-cyclohexen-1-one CAS No. 854726-05-9

3-(2-Chlorophenyl)-2-cyclohexen-1-one

Cat. No.: B1142566
CAS No.: 854726-05-9
M. Wt: 206.67
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Description

3-(2-Chlorophenyl)-2-cyclohexen-1-one is a chemical scaffold of significant interest in medicinal chemistry and pharmacological research. This enaminone derivative serves as a key intermediate for synthesizing novel bioactive molecules. Based on studies of closely related structural analogs, this core structure is investigated for its potential in central nervous system (CNS) drug discovery, particularly as a template for developing potent anticonvulsant agents . Researchers utilize such cyclohexenone derivatives to explore structure-activity relationships (SAR), with evidence suggesting that specific substitutions on the phenyl ring can dramatically influence biological activity and potency . The compound's mechanism of action in research settings is often associated with its ability to interact with central nervous system targets; some analogs have been shown to act as inhibitors of voltage-gated sodium channels, which is a recognized mechanism for anticonvulsant activity . Furthermore, the broader class of cyclohexenone derivatives demonstrates diverse research value, with studies indicating potential applications in developing anticancer and antimicrobial agents . This product is intended for research purposes only by qualified professionals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chlorophenyl)cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-8H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLHJCDLKMQHHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Chemical Reactivity and Transformative Potential of 3 2 Chlorophenyl 2 Cyclohexen 1 One

Reactivity Governed by the α,β-Unsaturated Ketone Moiety

The conjugation of the carbon-carbon double bond with the carbonyl group in the 2-cyclohexen-1-one (B156087) core creates a versatile reactive site. This arrangement allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon, with the preferred pathway often dictated by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com

The Michael reaction, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org In the case of 3-(2-chlorophenyl)-2-cyclohexen-1-one, the β-carbon of the cyclohexenone ring is rendered electrophilic due to the electron-withdrawing effect of the conjugated carbonyl group, making it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com

The mechanism proceeds via the attack of a nucleophile, typically a resonance-stabilized carbanion (enolate), on the β-carbon. libretexts.org This is followed by protonation of the resulting enolate intermediate to yield the 1,4-adduct. libretexts.org Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, and thiolates, preferentially undergo 1,4-addition, whereas harder nucleophiles like organolithium or Grignard reagents tend to favor 1,2-addition to the carbonyl carbon. masterorganicchemistry.com The use of organoboron nucleophiles in rhodium- or copper-catalyzed conjugate additions has also emerged as a powerful method for creating stereogenic centers. orgsyn.org

Michael Donor (Nucleophile) Typical Reagents/Conditions Resulting Product Structure
Organocuprate (e.g., R₂CuLi)Li/CuI, THF3-Alkyl-3-(2-chlorophenyl)cyclohexan-1-one
Malonate EsterNaOEt, EtOHDiethyl 2-(3-(2-chlorophenyl)-1-oxocyclohexan-3-yl)malonate
Thiol (e.g., R-SH)Base (e.g., Et₃N)3-(Alkylthio)-3-(2-chlorophenyl)cyclohexan-1-one
Amine (e.g., R₂NH)Direct addition3-(Dialkylamino)-3-(2-chlorophenyl)cyclohexan-1-one
Enolate (from a ketone)Base (e.g., LDA), THF1,5-Diketone structure

This table presents representative examples of Michael addition reactions.

Pericyclic reactions are concerted processes that occur via a cyclic transition state. libretexts.orglibretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a double or triple bond (the dienophile) to form a six-membered ring. wikipedia.orgmeta-synthesis.com The α,β-unsaturated ketone system in this compound allows it to function as a dienophile. The electron-withdrawing nature of the carbonyl group activates the double bond, making it more reactive towards electron-rich dienes. masterorganicchemistry.comlibretexts.org

These reactions are highly stereospecific, with the stereochemistry of the reactants being preserved in the product. libretexts.org The reaction typically follows the "endo rule," where the substituents of the dienophile orient themselves towards the developing double bond in the diene, leading to the kinetic product. The result of a Diels-Alder reaction with this compound is the formation of a bicyclic or polycyclic system, significantly increasing molecular complexity in a single step. wikipedia.org

Diene Reaction Type Expected Bicyclic Adduct
1,3-Butadiene[4+2] CycloadditionBicyclo[4.4.0]decene derivative
Cyclopentadiene[4+2] CycloadditionTricyclic norbornene-type derivative
Danishefsky's Diene[4+2] CycloadditionFunctionalized bicyclo[4.4.0]decenone derivative

This table illustrates the potential of this compound as a dienophile in Diels-Alder reactions.

The presence of two reducible functional groups in the enone moiety—the carbonyl group and the carbon-carbon double bond—presents opportunities for selective transformations. numberanalytics.com Different reagents and conditions can be employed to target one site over the other or to reduce both simultaneously. libretexts.org

Selective Carbonyl Reduction (1,2-Reduction): To form the corresponding allylic alcohol, the carbonyl group can be selectively reduced while leaving the double bond intact. The Luche reduction, which uses sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a classic method for achieving this transformation with high selectivity. libretexts.orgstackexchange.com

Selective Olefin Reduction (1,4-Reduction or Conjugate Reduction): The saturation of the carbon-carbon double bond to yield a saturated ketone can be achieved through several methods. Catalytic hydrogenation over a palladium catalyst is a common approach. stackexchange.com Alternatively, methods like the Stryker reduction or free-radical-mediated reductions using reagents such as tributyltin hydride (nBu₃SnH) and AIBN can achieve this chemoselectivity, with the latter being notable for its tolerance of halide substituents. libretexts.orgtandfonline.com

Complete Reduction: To reduce both the carbonyl and the double bond to yield a saturated alcohol, a more powerful reducing agent or a two-step sequence is typically required. For instance, initial 1,4-reduction to the saturated ketone followed by a standard sodium borohydride reduction of the resulting ketone would furnish the saturated alcohol. stackexchange.com

Reaction Type Reagent(s) Major Product
1,2-ReductionNaBH₄, CeCl₃ (Luche Reduction)3-(2-Chlorophenyl)cyclohex-2-en-1-ol
1,4-ReductionH₂, Pd/C3-(2-Chlorophenyl)cyclohexan-1-one
1,4-ReductionnBu₃SnH, AIBN3-(2-Chlorophenyl)cyclohexan-1-one
Complete Reduction1. H₂, Pd/C; 2. NaBH₄3-(2-Chlorophenyl)cyclohexan-1-ol

This table summarizes the outcomes of selective reduction strategies.

Transformations at the ortho-Chlorophenyl Substituent

The 2-chlorophenyl group is not merely a passive substituent; its chloro atom provides a crucial reactive site for modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org The chlorine atom on the phenyl ring of this compound can serve as an electrophilic partner in these transformations. The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound, is a powerful tool for forming biaryl structures. wikipedia.org

While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design have enabled their efficient use. libretexts.org Catalytic systems employing bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃) in combination with palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a suitable base can facilitate the oxidative addition of the palladium(0) catalyst into the strong carbon-chlorine bond, initiating the catalytic cycle. libretexts.orglibretexts.orgorganic-chemistry.org This allows for the synthesis of a diverse array of derivatives where the chlorine atom is replaced by various aryl, heteroaryl, or alkyl groups.

Coupling Partner Catalyst System Base Resulting Product Structure
Phenylboronic acidPd(OAc)₂, P(t-Bu)₃K₃PO₄3-(Biphenyl-2-yl)-2-cyclohexen-1-one
4-Methoxyphenylboronic acidPd₂(dba)₃, SPhosK₂CO₃3-(4'-Methoxybiphenyl-2-yl)-2-cyclohexen-1-one
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃3-(2-(Thiophen-2-yl)phenyl)-2-cyclohexen-1-one

This table provides hypothetical examples of Suzuki-Miyaura cross-coupling reactions for derivatization.

The phenyl ring can also undergo electrophilic aromatic substitution (EAS), although its reactivity is significantly influenced by the two attached substituents: the deactivating, ortho-, para-directing chlorine atom and the deactivating, meta-directing cyclohexenone moiety. latech.edu

The chlorine atom, despite being electron-withdrawing by induction, can donate a lone pair of electrons through resonance to stabilize the intermediate arenium ion at the ortho and para positions. The cyclohexenone group is strongly deactivating due to the resonance and inductive effects of the carbonyl group. The combination of these two deactivating groups makes the ring highly unreactive towards electrophiles.

When substitution does occur under forcing conditions, the position of attack is determined by the interplay of these directing effects.

Chlorine directs to: C4' (para) and C6' (ortho).

Cyclohexenone group directs to: C3' and C5' (meta).

The position C6' is ortho to both substituents and is highly sterically hindered. The C3' position is ortho to the chlorine, which is electronically disfavored. Therefore, electrophilic attack, while difficult, would most likely occur at the C4' and C5' positions, which are the least sterically encumbered and benefit from either the para-directing effect of the chlorine or the meta-directing effect of the enone system. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (e.g., Br₂/FeBr₃). masterorganicchemistry.comlibretexts.org

EAS Reaction Reagents Predicted Major Product(s)
NitrationHNO₃, H₂SO₄3-(2-Chloro-4-nitrophenyl)-2-cyclohexen-1-one and/or 3-(2-Chloro-5-nitrophenyl)-2-cyclohexen-1-one
BrominationBr₂, FeBr₃3-(4-Bromo-2-chlorophenyl)-2-cyclohexen-1-one and/or 3-(5-Bromo-2-chlorophenyl)-2-cyclohexen-1-one

This table outlines the predicted outcomes for electrophilic aromatic substitution on the phenyl ring.

Functionalization and Derivatization of the Cyclohexenone Ring System

The this compound scaffold presents multiple reactive sites amenable to functionalization. The key reactive centers include the α- and α'-carbons adjacent to the carbonyl group, the carbonyl carbon itself, and the carbon-carbon double bond of the enone system.

Reactions Involving Enolate Chemistry and α-Functionalization

The protons on the carbons alpha to the carbonyl group (C4 and C6) are acidic and can be removed by a suitable base to form an enolate. The formation of a specific enolate (at C4 vs. C6) can be controlled by the reaction conditions.

Enolate Formation:

The acidity of the α-protons allows for deprotonation by a variety of bases. The choice of base and reaction conditions determines whether the kinetic or thermodynamic enolate is formed.

Kinetic Enolate: Formed by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. This enolate forms faster by removing the more accessible proton, which in this case would be at the C6 position.

Thermodynamic Enolate: Formed under conditions that allow for equilibrium, typically using a weaker base at higher temperatures. This leads to the more stable enolate, which is generally the one with the more substituted double bond. For this compound, this would involve the enolate at the C4 position.

α-Alkylation:

Once formed, the nucleophilic enolate can react with various electrophiles, such as alkyl halides, in an SN2 reaction to introduce an alkyl group at the α-position. The regioselectivity of this alkylation depends on which enolate is used.

Reaction ConditionBaseTemperatureMajor Enolate FormedExpected Alkylation Position
Kinetic ControlLDA-78 °CC6-enolate6-position
Thermodynamic ControlNaOEtRoom TemperatureC4-enolate4-position

α-Halogenation:

The α-position of the cyclohexenone can be halogenated under both acidic and basic conditions, proceeding through an enol or enolate intermediate, respectively. mnstate.edu

Acid-Catalyzed Halogenation: In the presence of an acid and a halogen (e.g., Br₂ in acetic acid), the ketone will form an enol intermediate. The electron-rich double bond of the enol then attacks the halogen to yield an α-haloketone. This reaction is typically selective for the more substituted α-position. pitt.edu

Base-Promoted Halogenation: In the presence of a base, an enolate is formed, which then reacts with the halogen. This reaction is often difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to polyhalogenation. researchgate.net

Photooxygenation and Advanced Oxidation Reactions of the Enone

The carbon-carbon double bond in the cyclohexenone ring is susceptible to oxidation, including photooxygenation and other advanced oxidation processes.

Photooxygenation:

Photooxygenation involves the reaction of the molecule with electronically excited singlet oxygen (¹O₂). Singlet oxygen can be generated photochemically in the presence of a photosensitizer and light. For enones, several reaction pathways are possible:

[4+2] Cycloaddition (Diels-Alder type): The conjugated enone system can potentially react with singlet oxygen in a Diels-Alder fashion to form an endoperoxide. This is a common reaction for cyclic dienes. bham.ac.uk

Ene Reaction: If an allylic hydrogen is present, an ene reaction can occur where singlet oxygen adds to one end of the double bond while abstracting an allylic proton, leading to an allylic hydroperoxide.

[2+2] Cycloaddition: Formation of a 1,2-dioxetane (B1211799) intermediate via cycloaddition of singlet oxygen to the double bond is also possible. These intermediates are often unstable and can cleave to form dicarbonyl compounds.

The specific pathway taken would depend on the substrate's stereoelectronic properties and the reaction conditions. The presence of the aryl group may influence the preferred reaction pathway. masterorganicchemistry.com

Advanced Oxidation Reactions:

Advanced oxidation processes (AOPs) utilize highly reactive species, most commonly the hydroxyl radical (•OH), to oxidize organic compounds. These processes are generally non-selective and can lead to the complete mineralization of the organic substrate to CO₂, water, and inorganic halides.

Ozonolysis: Ozone (O₃) can cleave the carbon-carbon double bond of the cyclohexenone. The initial product is an ozonide, which can then be worked up under reductive (e.g., with dimethyl sulfide (B99878) or zinc) or oxidative (e.g., with hydrogen peroxide) conditions to yield different carbonyl-containing products. Reductive workup would be expected to yield a dicarbonyl compound, while oxidative workup would lead to carboxylic acids.

Fenton and Photo-Fenton Reactions: The Fenton reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), generates hydroxyl radicals. The photo-Fenton process enhances this radical production through the use of UV light. These highly reactive hydroxyl radicals will attack the organic molecule, initiating a cascade of oxidation reactions that can ultimately lead to its degradation.

The following table summarizes the expected outcomes of these oxidative processes:

Oxidation MethodReactive SpeciesExpected Initial Transformation
PhotooxygenationSinglet Oxygen (¹O₂)Endoperoxides, Allylic Hydroperoxides, or Dioxetanes
OzonolysisOzone (O₃)Cleavage of the C=C bond to form dicarbonyls or carboxylic acids
Fenton/Photo-FentonHydroxyl Radical (•OH)Non-selective oxidation, potentially leading to ring-opening and mineralization

Strategic Applications As a Versatile Synthetic Building Block and Intermediate

Core Intermediate in the Synthesis of Complex Organic Architectures

The reactivity of the α,β-unsaturated ketone system in 3-(2-chlorophenyl)-2-cyclohexen-1-one, combined with the electronic and steric influence of the 2-chlorophenyl group, makes it a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are often employed in cascade or domino sequences, allowing for the rapid assembly of complex polycyclic and heterocyclic frameworks from a relatively simple starting material.

The inherent reactivity of the cyclohexenone ring allows for a range of transformations. The electrophilic β-carbon is susceptible to conjugate addition by a wide array of nucleophiles, while the carbonyl group can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. The 2-chlorophenyl group, in addition to influencing the reactivity of the enone system, provides a handle for further functionalization through cross-coupling reactions or other transformations of the aryl halide.

The strategic placement of the chloro-substituent on the phenyl ring can direct the regioselectivity of certain reactions and can be a key element in the design of synthetic routes towards complex target molecules. While specific, complex architectural syntheses starting directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of this class of compounds suggests its high potential in this area. The principles of cascade reactions, which enable the formation of multiple bonds and stereocenters in a single operation, are well-suited to intermediates like this, promising efficient and elegant syntheses of complex molecular topographies. 20.210.105

Precursor in the Construction of Pharmaceutical and Natural Product Scaffolds

The structural motif of a substituted cyclohexene (B86901) or cyclohexane (B81311) ring is prevalent in a multitude of biologically active compounds, including many pharmaceuticals and natural products. This compound serves as an excellent starting point for the synthesis of such scaffolds, providing a ready-made six-membered ring that can be further elaborated and functionalized.

A notable application of structurally related compounds is in the synthesis of novel anticonvulsant and antinociceptive agents. For instance, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and shown to exhibit potent biological activity. chemicalbook.comclockss.org The synthesis of these compounds often starts from precursors that are structurally analogous to this compound, highlighting the utility of the chlorophenyl-substituted cyclic core in medicinal chemistry. In one such synthetic route, (R,S)-2-(2-chlorophenyl)succinic acid is used as a key starting material to construct the final pharmacologically active molecules. chemicalbook.com

Furthermore, the cyclohexene ring system is a key component of various complex natural products. The ability to introduce substituents and control stereochemistry on the cyclohexenone ring of this compound makes it a valuable precursor in the total synthesis of such natural products. The general class of 2-cyclohexen-1-ones are versatile intermediates used in the synthesis of a variety of chemical products including pharmaceuticals. chemicalbook.com

Table 1: Examples of Bioactive Scaffolds Derived from Related Precursors

Precursor ClassTarget ScaffoldBiological Activity
2-(Aryl)succinic acids3-(Aryl)-pyrrolidine-2,5-dionesAnticonvulsant, Antinociceptive
Aryl-substituted cyclohexenonesVenetoclax IntermediatesAnti-cancer

This table is illustrative and based on the applications of structurally related compounds.

Utility in the Development of Agrochemical Intermediates and Advanced Materials

The development of new agrochemicals is crucial for modern agriculture, and heterocyclic compounds derived from versatile intermediates play a significant role in this field. The cyclohexenone moiety is a known pharmacophore in a number of commercial herbicides. google.comgoogle.com Derivatives of 2-cyclohexen-1-one (B156087) have been investigated for their herbicidal properties, indicating the potential of this compound as a precursor for new agrochemical agents. google.com The synthesis of these agrochemicals often involves the modification of the cyclohexenone ring to optimize biological activity and selectivity. While specific patents for agrochemicals derived directly from this compound are not prominent, the established activity of the broader class of compounds underscores its potential in this sector.

The application of this compound in the field of advanced materials is an area of emerging interest. The reactive nature of the compound, particularly the potential for polymerization or incorporation into larger macromolecular structures, suggests its possible use in the development of novel polymers and functional materials. For instance, cyclohexanol, a reduction product of cyclohexanone (B45756), can be used to create polymers. quizlet.com The presence of the aromatic ring and the reactive enone system could be exploited to synthesize materials with specific electronic, optical, or thermal properties. However, detailed research on the application of this compound in materials science is not yet widely reported.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. Analysis of the ¹H and ¹³C NMR spectra provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons. The 2-chlorophenyl group will produce complex multiplets in the aromatic region (typically δ 7.2-7.5 ppm). The vinylic proton at the C-2 position is significantly influenced by the adjacent carbonyl group and the aromatic ring, and its signal is expected to appear downfield. The three methylene (B1212753) groups (C-4, C-5, C-6) of the cyclohexenone ring will present as multiplets in the aliphatic region.

Aromatic Protons (4H): The four protons on the 2-chlorophenyl ring would appear as a complex multiplet pattern in the δ 7.2-7.5 ppm range.

Vinylic Proton (1H): The proton at C-2 (adjacent to the phenyl group) is expected at approximately δ 6.4-6.6 ppm.

Aliphatic Protons (6H): The methylene protons at C-4, C-5, and C-6 would show overlapping multiplets between δ 2.0 and 2.8 ppm. The protons at C-4, being allylic, and the protons at C-6, being adjacent to the carbonyl group, would be the most deshielded.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides one signal for each unique carbon atom. For 3-(2-Chlorophenyl)-2-cyclohexen-1-one, twelve distinct signals are anticipated. The carbonyl carbon is the most deshielded, appearing at the lowest field (highest ppm). The carbons of the double bond and the aromatic ring appear in the intermediate region, while the aliphatic carbons of the cyclohexenone ring are found at the highest field (lowest ppm). For the parent compound, 2-cyclohexen-1-one (B156087), the carbonyl carbon appears near δ 199 ppm, while the α- and β-carbons of the enone system appear at δ 129.8 and 149.5 ppm, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established chemical shift correlations and data from analogous structures.

¹H NMR (Predicted)¹³C NMR (Predicted)
AssignmentChemical Shift (ppm)AssignmentChemical Shift (ppm)
Aromatic (4H)7.20 - 7.50C=O (C-1)~198
Vinylic (C-2 H)6.40 - 6.60Vinylic (C-2)~128
Aliphatic (C-4, C-5, C-6 H₂)2.00 - 2.80Vinylic (C-3)~158
Aromatic (C-Cl)~132
Aromatic (ipso-C)~138
Aromatic (4 CH)127 - 131
Aliphatic (C-4, C-5, C-6)22 - 38

Vibrational and Electronic Spectroscopy (Infrared, UV-Visible)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the key absorptions would be from the C=O and C=C bonds of the α,β-unsaturated ketone system and the C-Cl bond of the aromatic ring. The conjugation between the carbonyl group and the double bond lowers the C=O stretching frequency compared to a saturated ketone. Data for the parent 2-cyclohexen-1-one shows a strong C=O stretch at approximately 1675 cm⁻¹ and a C=C stretch around 1600 cm⁻¹. nist.gov

Table 2: Predicted IR Absorption Frequencies for this compound Predicted values based on standard IR correlation tables and data from analogous structures.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H Stretch (Aromatic)Ar-H3100 - 3000Medium
C-H Stretch (Aliphatic)C-H3000 - 2850Medium
C=O Stretch (Conjugated Ketone)Enone~1670Strong
C=C Stretch (Alkene & Aromatic)C=C1600 - 1450Medium-Variable
C-Cl StretchAr-Cl~750Strong

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions within conjugated systems. The α,β-unsaturated ketone chromophore is expected to exhibit two characteristic absorptions: a strong π → π* transition and a weaker n → π* transition. For the parent 2-cyclohexen-1-one, the π → π* transition occurs at λmax ≈ 225 nm. nist.govresearchgate.net The substitution of the 2-chlorophenyl group at the β-position (C-3) extends the conjugation, which is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength, likely in the range of 250-280 nm. utoronto.ca The weak n → π* transition would be expected at a longer wavelength, typically above 300 nm.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (MW = 206.67), the mass spectrum would show a molecular ion peak (M⁺) at m/z 206, with a characteristic M+2 peak at m/z 208 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Key fragmentation pathways for cyclic enones can be complex. A notable fragmentation for cyclohexene (B86901) derivatives is the retro-Diels-Alder reaction, which could lead to the loss of ethene (28 Da) from the molecular ion. msu.edu Another expected fragmentation is the loss of the chlorine atom (35 Da) or a hydrogen chloride molecule (36 Da). The ortho-position of the chlorine atom may facilitate specific fragmentation pathways involving interaction with the enone system. nih.gov

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound Predicted values based on the molecular structure and known fragmentation patterns of related compounds.

m/z ValueProposed Fragment IdentityFragmentation Pathway
206/208[C₁₂H₁₁ClO]⁺Molecular Ion (M⁺)
178/180[C₁₀H₇ClO]⁺Loss of ethene (C₂H₄) via retro-Diels-Alder
171[C₁₂H₁₁O]⁺Loss of Cl radical
170[C₁₂H₁₀O]⁺Loss of HCl
143[C₁₁H₁₁]⁺Loss of CO from the [M-Cl]⁺ fragment

Single Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal data on bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Predictions (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. For 3-(2-chlorophenyl)-2-cyclohexen-1-one, DFT calculations can determine the optimized molecular geometry, electronic properties, and predict sites of reactivity.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich enone system and the chlorophenyl ring, which possess π-electrons. The LUMO is likely distributed over the conjugated system, particularly the carbon-carbon double bond and the carbonyl group. The analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, helps to visualize the electron density distribution. It identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. xisdxjxsu.asia In this molecule, the oxygen atom of the carbonyl group would be a site of negative potential (nucleophilic), while the carbonyl carbon and the hydrogen atoms would be areas of positive potential (electrophilic). researchgate.net

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT (Note: The following data is illustrative of typical parameters obtained for similar chalcone (B49325) and chlorophenyl derivatives, as specific values for this compound are not available in the cited literature.)

ParameterTypical Calculated ValueSignificance
EHOMO ~ -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to ionization potential. researchgate.net
ELUMO ~ -2.0 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. researchgate.net
HOMO-LUMO Gap (ΔE) ~ 4.5 eVIndicates chemical reactivity and stability; a larger gap implies higher stability. mdpi.com
Dipole Moment (µ) ~ 3.0 - 5.0 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Electronegativity (χ) ~ 4.25 eVDescribes the power of the molecule to attract electrons.
Chemical Hardness (η) ~ 2.25 eVMeasures resistance to change in electron distribution; hard molecules have a large energy gap. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net By calculating the harmonic vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of this compound. xisdxjxsu.asia

Each calculated vibrational mode can be assigned to specific molecular motions, such as the C=O stretch of the ketone, C=C stretching of the enone and aromatic ring, C-H bending, and C-Cl stretching. A comparison between the computed and experimental spectra helps validate the proposed structure and conformational analysis. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. These theoretical calculations provide a basis for assigning the signals in the experimental NMR spectrum, which is especially useful for complex structures where signal overlap can occur.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions. rsc.org For reactions involving this compound, such as Michael additions, cycloadditions, or reductions, computational chemistry can map out the entire reaction pathway. nih.govmdpi.com

This involves locating and calculating the energies of all relevant structures along the reaction coordinate, including reactants, intermediates, transition states, and products. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which governs the reaction rate. rsc.org For instance, in a [3+2] cycloaddition reaction, modeling can determine whether the reaction proceeds through a concerted (one-step) or a stepwise mechanism involving a zwitterionic intermediate. mdpi.com This analysis provides a deep understanding of the reaction's feasibility, regioselectivity, and stereoselectivity. nih.gov

Examination of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. dtic.mil Computational chemistry can predict the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.net

Molecules with significant NLO properties often possess a strong electron donor-acceptor system, which facilitates intramolecular charge transfer and enhances the molecule's response to an applied electric field. For this compound, the chlorophenyl group and the enone system can create a modest push-pull electronic effect. The first hyperpolarizability (β) is a key parameter, and a larger value indicates a stronger NLO response. researchgate.net Theoretical calculations using DFT can compute these values, and it is well-established that molecules with smaller HOMO-LUMO gaps tend to exhibit larger hyperpolarizability. researchgate.net

Table 2: Calculated NLO Properties for an Illustrative Organic Molecule (Note: Data is representative of values for similar organic compounds studied for NLO properties, such as chlorophenyl-prop-2-en-1-one derivatives.) researchgate.net

ParameterDescriptionIllustrative Calculated Value
α0 Mean Polarizability~25 - 35 x 10-24 esu
βtot First Hyperpolarizability~10 - 30 x 10-30 esu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis studies the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com The cyclohexenone ring in this compound is not planar and can adopt several conformations, such as a half-chair or twisted-boat form. The presence of the bulky 2-chlorophenyl substituent significantly influences the preferred conformation to minimize steric strain. asianpubs.orglookchem.com Computational methods can calculate the relative energies of these different conformers to determine the most stable, lowest-energy structure.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. mdpi.com An MD simulation of this compound would model the movements of its atoms and its interactions with its environment (e.g., a solvent) at a given temperature and pressure. dtic.mil This can reveal how the molecule flexes and vibrates, the rotational freedom of the chlorophenyl group relative to the cyclohexenone ring, and the stability of intermolecular interactions like hydrogen bonding if applicable. nd.edu Such simulations are valuable for understanding how the molecule behaves in a realistic, condensed-phase environment rather than as an isolated entity in a vacuum. mdpi.com

Compound List

Structure Reactivity Relationship Studies of 3 2 Chlorophenyl 2 Cyclohexen 1 One Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity Profiles

A systematic investigation into how different substituents on either the phenyl ring or the cyclohexenone core of 3-(2-Chlorophenyl)-2-cyclohexen-1-one affect its chemical reactivity is not well-documented in publicly accessible research. In principle, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the phenyl ring would be expected to modulate the electrophilicity of the enone system.

For instance, the addition of an EWG, such as a nitro group, to the phenyl ring would likely enhance the partial positive charge on the β-carbon of the cyclohexenone moiety, thereby increasing its susceptibility to nucleophilic attack in reactions like Michael additions. Conversely, an EDG, such as a methoxy group, would be expected to decrease this electrophilicity. However, without experimental data, the magnitude of these effects remains speculative. A hypothetical representation of such data is presented in Table 1, illustrating the kind of research findings that are currently unavailable.

Table 1: Hypothetical Data on Substituent Effects on the Rate of a Generic Nucleophilic Addition Reaction

Substituent on Phenyl Ring Position Relative Reaction Rate (k/k₀)
-NO₂ para > 1 (Expected)
-H - 1 (Reference)
-OCH₃ para < 1 (Expected)
-Cl ortho 1 (Reference)

This table is for illustrative purposes only, as specific kinetic data for these derivatives of this compound are not available in the reviewed literature.

Impact of Stereochemical Features on Reaction Outcomes

The stereochemistry of the cyclohexenone ring and any chiral centers introduced through substitution can have a profound impact on reaction outcomes. The facial selectivity of additions to the double bond or the carbonyl group is influenced by the steric hindrance imposed by the substituents. The bulky 2-chlorophenyl group is expected to play a significant role in directing the approach of incoming reagents.

For example, in a nucleophilic addition to the carbonyl group, the reagent would likely approach from the face opposite to the pseudo-axial 2-chlorophenyl group to minimize steric clash. This would lead to a preference for one diastereomer over the other in the resulting alcohol product. Similarly, in reactions that create new stereocenters on the ring, the existing stereochemistry would direct the formation of subsequent centers. However, specific studies that quantify the diastereomeric or enantiomeric excess for reactions of this compound derivatives are not readily found.

Electronic Perturbations and Their Influence on Reaction Pathways

Electronic perturbations, brought about by changes in substitution, can do more than just alter reaction rates; they can also influence which of several possible reaction pathways is favored. For a molecule like this compound, there are multiple reactive sites: the carbonyl carbon, the α-carbon, and the β-carbon. The electronic nature of the substituents can affect the relative reactivity of these sites.

A strong EWG on the phenyl ring would significantly increase the electrophilicity of the β-carbon, making 1,4-conjugate addition (Michael addition) a more favorable pathway compared to 1,2-addition to the carbonyl group. In contrast, for a derivative with a strong EDG, the decreased electrophilicity at the β-position might make 1,2-addition more competitive. Furthermore, the electronic nature of the aryl substituent can influence the stability of intermediates in various reaction pathways, thereby dictating the final product distribution. Detailed mechanistic studies and product analyses that correlate electronic perturbations with reaction pathways for this specific class of compounds are needed to substantiate these theoretical considerations.

Q & A

Q. Key Factors Affecting Yield/Purity :

  • Temperature : Higher temperatures (>100°C) in Friedel-Crafts reactions may lead to side products like hydroxy ketones .
  • Catalyst Loading : Excess Pd/C in hydrogenation can over-reduce the enone system, lowering yield .

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentTemp (°C)Yield (%)Purity (%)Reference
Friedel-Crafts AcylationAlCl₃80–10065–7585–90
Catalytic Hydrogenation10% Pd/C25–5070–8090–95

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The enolic proton (δ 5.8–6.2 ppm) and chlorophenyl aromatic protons (δ 7.2–7.6 ppm) confirm the conjugated system .
    • ¹³C NMR : The carbonyl carbon (δ 200–210 ppm) and sp² carbons (δ 120–140 ppm) validate the cyclohexenone core .
  • X-ray Crystallography : Resolves stereochemical ambiguities; analogous chlorophenyl cyclohexenones show planar geometry at the enone moiety .

Q. Table 2: Key Spectral Data

TechniqueKey Peaks/FeaturesStructural InsightReference
¹H NMRδ 6.1 (d, J=10 Hz, 1H)Enolic proton position
¹³C NMRδ 205.2 (C=O)Carbonyl group confirmation
X-rayC=O bond length: 1.21 ÅPlanarity of enone system

Advanced: How can researchers resolve contradictions in reaction product data when synthesizing derivatives of this compound?

Methodological Answer:
Contradictions often arise from unexpected regioselectivity or side reactions (e.g., over-reduction or dimerization). Strategies include:

  • Chromatographic Separation : Use HPLC or flash chromatography to isolate minor products (e.g., observed a 15% minor product during synthesis) .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired pathways. For example, shorter reaction times in hydrogenation prevent over-reduction .
  • Mechanistic Probes : Isotopic labeling (e.g., D₂O quenching) to track protonation sites in intermediates.

Advanced: What in vitro methodologies are recommended for studying the biological activity of this compound?

Methodological Answer:

  • Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or GABA receptors due to structural similarity to known anesthetics .
  • Enzyme Inhibition Assays : Measure IC₅₀ values for kinases or oxidoreductases using fluorogenic substrates.
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate apoptosis induction .

Q. Table 3: Example Biological Assays

Assay TypeTargetKey ParameterReference
Molecular DockingCOX-2Binding affinity (ΔG)
MTT CytotoxicityHeLa CellsIC₅₀ (µM)
Fluorogenic KinasePKC-α% Inhibition

Advanced: How does the electronic nature of substituents on the chlorophenyl ring affect the reactivity of this compound in nucleophilic additions?

Methodological Answer:
Electron-withdrawing groups (e.g., -Cl) deactivate the phenyl ring, reducing nucleophilic attack at the β-carbon of the enone. This is quantified via Hammett σ constants :

  • Meta-substituents (σₘ = +0.37 for -Cl) increase the electrophilicity of the α,β-unsaturated system, favoring Michael additions .
  • Steric Effects : Bulky substituents at the 2-position hinder planar transition states, lowering reaction rates.

Q. Experimental Design :

  • Synthesize derivatives with varying substituents (e.g., -NO₂, -OCH₃).
  • Compare reaction rates with nucleophiles (e.g., Grignard reagents) using kinetic studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.